Dibenzepin

Beschreibung

Eigenschaften

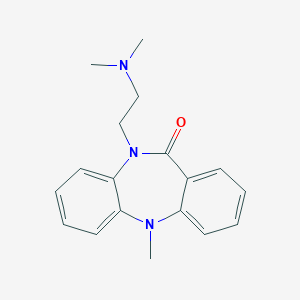

IUPAC Name |

5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22/h4-11H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGGEKPRGVJKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022916 | |

| Record name | Dibenzepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-32-2 | |

| Record name | Dibenzepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzepin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510SJZ1Y6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibenzepin's Core Mechanism of Action: A Technical Guide to Norepinephrine Reuptake Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzepin is a tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily through the inhibition of norepinephrine (B1679862) reuptake.[1] By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.[1] This guide provides an in-depth examination of the molecular mechanisms underlying this compound's action on norepinephrine reuptake, supported by a review of relevant experimental protocols and comparative pharmacological data.

Introduction to this compound and its Therapeutic Class

This compound is a member of the tricyclic antidepressant class of drugs, which have been used for decades in the treatment of major depressive disorder.[1][2] The core chemical structure of TCAs consists of a three-ringed nucleus with an attached side chain.[3] The pharmacological activity of TCAs is largely defined by their ability to inhibit the reuptake of the monoamine neurotransmitters norepinephrine and serotonin (B10506) from the synaptic cleft.[3][4] this compound is recognized for its strong affinity for the norepinephrine transporter (NET), with weaker effects on the serotonin transporter (SERT).[1]

The Norepinephrine Transporter (NET) and its Function

The norepinephrine transporter is a key protein in the regulation of noradrenergic signaling.[5] It is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[5] Located on the presynaptic membrane of noradrenergic neurons, NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[5] This process terminates the action of norepinephrine and allows for its repackaging into synaptic vesicles for subsequent release.[5]

Molecular Mechanism of this compound's Action on NET

This compound functions as a competitive inhibitor of the norepinephrine transporter.[1] It binds to the transporter protein, likely at or near the norepinephrine binding site, and thereby blocks the reuptake of norepinephrine from the synapse.[1] This inhibition leads to an accumulation of norepinephrine in the synaptic cleft, resulting in prolonged and enhanced stimulation of postsynaptic adrenergic receptors.[1] The therapeutic antidepressant effects of this compound are attributed to the downstream consequences of this enhanced noradrenergic signaling.

Comparative Quantitative Data for Tricyclic Antidepressants

To provide a framework for understanding this compound's potency, the following table summarizes the binding affinities (Kᵢ values) of other common tricyclic antidepressants for the human norepinephrine and serotonin transporters. Lower Kᵢ values indicate higher binding affinity.

| Drug | NET Kᵢ (nM) | SERT Kᵢ (nM) | NA/5-HT Ratio |

| Amitriptyline | 50 | 20 | ~1:1.5 |

| Nortriptyline | 1.8 - 21 | 15 | ~10:1 |

| Clomipramine | 54 | 0.14 | ~1:2 |

| Desipramine | 0.3 - 8.6 | 22 - 180 | Variable |

Data compiled from various pharmacological sources.[3]

Experimental Protocols for Assessing Norepinephrine Reuptake Inhibition

The inhibitory effect of compounds like this compound on norepinephrine reuptake is typically determined using in vitro assays. The two most common methods are radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a specific radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the human norepinephrine transporter (hNET) are prepared. This can be from cell lines stably expressing hNET or from brain tissue known to have high NET density. The cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radioligand that binds to NET (e.g., [³H]nisoxetine), and varying concentrations of the test compound (e.g., this compound).

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The filters trap the cell membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assay

This functional assay directly measures the ability of a test compound to block the transport of norepinephrine into synaptosomes, which are resealed nerve terminals isolated from brain tissue.

Detailed Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from a specific brain region rich in noradrenergic nerve terminals, such as the hypothalamus or cerebral cortex. The brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Assay Setup: The assay is conducted in tubes or microplates containing the prepared synaptosomes, a buffer solution, and varying concentrations of the test compound.

-

Uptake Initiation: The uptake reaction is initiated by the addition of a low concentration of radiolabeled norepinephrine (e.g., [³H]norepinephrine).

-

Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C) to allow for active transport of the radiolabeled norepinephrine into the synaptosomes. A parallel set of samples is incubated at a low temperature (e.g., 0-4°C) to determine non-specific uptake.

-

Uptake Termination: The uptake is terminated by rapid filtration or by adding an ice-cold stop buffer followed by centrifugation.

-

Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake is determined and reported as the IC₅₀ value.

Visualizations

Signaling Pathway of Norepinephrine Reuptake and Inhibition by this compound

Caption: Norepinephrine reuptake at the synapse and the site of inhibition by this compound.

Experimental Workflow for a Radioligand Binding Assay

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound | C18H21N3O | CID 9419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. psychscenehub.com [psychscenehub.com]

- 4. community.the-hospitalist.org [community.the-hospitalist.org]

- 5. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Tricyclic Antidepressant: A Technical History of Dibenzepin

For Immediate Release

Basel, Switzerland – December 12, 2025 – A comprehensive technical guide detailing the historical development of Dibenzepin (sold under brand names such as Noveril), a tricyclic antidepressant (TCA), has been compiled for researchers, scientists, and drug development professionals. This document chronicles the synthesis, preclinical pharmacology, and clinical evaluation of this compound, which emerged as a notable therapeutic agent in the mid-20th century.

First introduced in Switzerland and West Germany in 1965 by Wander AG, this compound was developed during a period of intense innovation in psychopharmacology, following the serendipitous discovery of the antidepressant properties of the first tricyclic, imipramine. This compound carved its niche by demonstrating comparable efficacy to other TCAs like amitriptyline (B1667244) but with a potentially more favorable side-effect profile, particularly concerning anticholinergic effects.

Preclinical Pharmacological Profile

This compound's mechanism of action aligns with the classic tricyclic antidepressants, primarily functioning as a monoamine reuptake inhibitor. However, its specific activity profile distinguishes it from its contemporaries.

Monoamine Transporter Inhibition: this compound is a potent inhibitor of norepinephrine (B1679862) reuptake, with similar potency to imipramine, thereby increasing the synaptic concentration of this key neurotransmitter implicated in mood regulation. Its effect on serotonin (B10506) reuptake is notably weaker. This selective action on the norepinephrine transporter (NET) over the serotonin transporter (SERT) is a defining characteristic of its pharmacological profile.

Receptor Binding Affinity: Quantitative analysis of this compound's binding affinities reveals a distinct profile compared to other TCAs. It is a potent antihistamine, which contributes to its sedative effects. Crucially, this compound exhibits significantly lower affinity for muscarinic acetylcholine (B1216132) receptors compared to amitriptyline. This translates to a reduced burden of anticholinergic side effects, such as dry mouth, constipation, and blurred vision, which were common challenges in TCA therapy. Furthermore, it has weak or negligible effects on alpha-1 adrenergic, dopamine, and serotonin 5-HT2A receptors.

| Receptor/Transporter | Binding Affinity (Ki, nM) |

| Norepinephrine Transporter (NET) | 41 |

| Histamine H1 Receptor | 2.5 |

| Muscarinic Acetylcholine Receptors | ~150-200 |

| Serotonin Transporter (SERT) | 1,700 |

| Alpha-1 Adrenergic Receptor | 230 |

| Dopamine D2 Receptor | >10,000 |

| Serotonin 5-HT2A Receptor | 130 |

Experimental Protocols

The evaluation of this compound's pharmacological and clinical properties relied on a range of established experimental protocols of the era.

Norepinephrine Reuptake Inhibition Assay (Hypothetical Protocol based on common methods): This assay would have been crucial in determining this compound's primary mechanism of action.

-

Preparation of Synaptosomes: Brain tissue, typically from the cortex or hippocampus of rats, is homogenized in a sucrose (B13894) solution and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.

-

Incubation: Synaptosomes are incubated in a buffer solution containing radiolabeled norepinephrine (e.g., [³H]-norepinephrine) and varying concentrations of this compound.

-

Termination of Uptake: After a set incubation period, the uptake of the radiolabeled norepinephrine is terminated by rapid filtration, washing away the excess radiolabel.

-

Quantification: The amount of radioactivity trapped within the synaptosomes is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC50) is calculated to determine its potency as a reuptake inhibitor.

Forced Swim Test (Behavioral Despair Model): This widely used animal model was instrumental in assessing the antidepressant-like effects of this compound.

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the rodent (rat or mouse) from touching the bottom or escaping.

-

Procedure: Animals are placed in the water for a specified period (e.g., 6 minutes). The duration of immobility (floating with only minor movements to keep the head above water) is recorded.

-

Drug Administration: this compound or a control vehicle is administered prior to the test.

-

Outcome: A significant reduction in the duration of immobility in the drug-treated group compared to the control group is indicative of an antidepressant effect.

Clinical Trials: Early clinical trials were crucial in establishing this compound's efficacy and safety in humans.

-

Design: Double-blind, randomized controlled trials comparing this compound with placebo and/or an active comparator, typically amitriptyline.

-

Patient Population: Patients diagnosed with endogenous depression.

-

Efficacy Assessment: The primary outcome measure was the change in scores on standardized depression rating scales, such as the Hamilton Depression Rating Scale (HDRS).

-

Safety Assessment: Monitoring and recording of side effects, often through a checklist and patient reporting.

Clinical Efficacy and Safety

Clinical trials conducted in the 1970s demonstrated that this compound was an effective antidepressant with an efficacy comparable to that of amitriptyline. However, a notable advantage of this compound was its tendency to produce fewer and less intense side effects. One double-blind study highlighted that this compound was more effective in reducing associated anxiety in patients with endogenous depression compared to amitriptyline.[1] Another comparative trial confirmed its equal efficacy in controlling depressive symptoms but noted that this compound caused relatively fewer side effects, making it a suitable alternative for patients intolerant to amitriptyline.[2]

| Clinical Trial Outcome | This compound | Amitriptyline |

| Efficacy in Depression | Equally effective | Equally effective |

| Anxiety Reduction | More efficient | Less efficient |

| Side Effect Profile | Fewer and less intense | More frequent and intense |

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects by modulating neurotransmission in the brain. The primary signaling pathway affected is the norepinephrine system.

By blocking the norepinephrine transporter on the presynaptic neuron, this compound prevents the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration of norepinephrine in the synapse, enhancing its availability to bind to and activate postsynaptic adrenergic receptors. This amplified signaling is believed to be a key mechanism underlying its antidepressant effects.

Conclusion

The historical development of this compound represents a significant chapter in the evolution of treatments for depression. As a second-generation tricyclic antidepressant, it offered a refinement in the pharmacological treatment of depression by providing comparable efficacy to its predecessors but with an improved side-effect profile. This in-depth technical guide serves as a valuable resource for understanding the foundational science that brought this important therapeutic agent to clinical practice.

References

Dibenzepin: A Technical Guide to its Pharmacodynamics and Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzepin is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder.[1] Like other TCAs, its therapeutic effects and side-effect profile are dictated by its complex pharmacodynamic interactions with a range of neurotransmitter transporters and receptors.[1] This document provides an in-depth technical overview of the pharmacodynamics of this compound, with a core focus on its receptor binding profile. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action

This compound's primary mechanism of action involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, which increases the concentration of these neurotransmitters in the synaptic cleft and enhances neurotransmission.[2] Additionally, this compound interacts with other receptors, contributing to its overall pharmacological profile.[1]

Receptor Binding Profile of this compound

The affinity of this compound for various neurotransmitter receptors and transporters has been quantified using in vitro radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the binding affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for this compound at key central nervous system targets.

| Target | Kᵢ (nM) | Species |

| Norepinephrine Transporter (NET) | 25 | Rat |

| Serotonin Transporter (SERT) | 721 | Human |

| Histamine (B1213489) H₁ Receptor | 23 | Human |

| Muscarinic Acetylcholine (B1216132) Receptors (mACh) | 1,750 | Rat |

| α₁-Adrenergic Receptor | >10,000 | Rat |

| α₂-Adrenergic Receptor | >10,000 | Rat |

| Dopamine D₂ Receptor | >10,000 | Bovine |

| Serotonin 5-HT₂ₐ Receptor | ≥1,500 | Rat |

Detailed Experimental Protocols

The determination of this compound's receptor binding affinities is primarily achieved through competitive radioligand binding assays. Below are generalized, yet detailed, protocols for assessing the binding of this compound to its principal targets.

Norepinephrine Transporter (NET) Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the norepinephrine transporter.

-

Materials:

-

Biological Material: Rat brain cortex homogenate or cells stably expressing human NET.

-

Radioligand: [³H]Nisoxetine or a similar selective NET radioligand.

-

Non-specific Binding Control: Desipramine (B1205290) (10 µM) or another high-affinity NET inhibitor.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

-

Methodology:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in fresh assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Binding Reaction: In triplicate, incubate the membrane preparation (typically 50-100 µg of protein) with a fixed concentration of [³H]Nisoxetine (e.g., 0.5-2 nM) and a range of concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) in a final volume of 250 µL.

-

Determination of Non-specific Binding: In a parallel set of tubes, incubate the membranes and radioligand with a high concentration of desipramine (10 µM) to saturate all specific binding sites.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each this compound concentration. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Serotonin Transporter (SERT) Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the serotonin transporter.

-

Materials:

-

Biological Material: Human platelet membranes or cells stably expressing human SERT.

-

Radioligand: [³H]Citalopram or [³H]Paroxetine.

-

Non-specific Binding Control: A high concentration of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine (B1211875) (10 µM).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 150 mM NaCl and 5 mM KCl.

-

-

Methodology: The protocol is analogous to the NET binding assay, with the substitution of SERT-specific reagents.

Histamine H₁ Receptor Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H₁ receptor.

-

Materials:

-

Biological Material: Guinea pig cerebellum homogenate or cells expressing human H₁ receptors.

-

Radioligand: [³H]Mepyramine or [³H]Pyrilamine.

-

Non-specific Binding Control: A high concentration of a known H₁ antagonist like diphenhydramine (B27) (10 µM).

-

Assay Buffer: Phosphate (B84403) buffer (50 mM, pH 7.5).

-

-

Methodology: The protocol follows the same principles as the transporter binding assays.

Muscarinic Acetylcholine Receptor (mAChR) Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for muscarinic acetylcholine receptors.

-

Materials:

-

Biological Material: Rat cortical homogenate.

-

Radioligand: [³H]Quinuclidinyl benzilate ([³H]QNB), a non-selective muscarinic antagonist.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: Sodium-potassium phosphate buffer (pH 7.4).

-

-

Methodology: The experimental procedure is similar to the previously described assays.

α₁-Adrenergic Receptor Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the α₁-adrenergic receptor.

-

Materials:

-

Biological Material: Rat brain cortex homogenate.

-

Radioligand: [³H]Prazosin.

-

Non-specific Binding Control: Phentolamine (10 µM).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.7) containing 10 mM MgCl₂.

-

-

Methodology: The assay is conducted following the general principles of competitive radioligand binding.

Visualizations of Pathways and Workflows

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathway: Norepinephrine/Serotonin Reuptake Inhibition

Caption: Inhibition of NET and SERT by this compound.

Signaling Pathway: H₁, Muscarinic, and α₁-Adrenergic Receptor Antagonism

Caption: Antagonistic action of this compound at various receptors.

Conclusion

This compound exhibits a multifaceted pharmacodynamic profile, characterized by its potent inhibition of the norepinephrine transporter and moderate inhibition of the serotonin transporter. Its activity as an antagonist at histamine H₁, muscarinic acetylcholine, and to a lesser extent, α₁-adrenergic receptors, further contributes to its therapeutic effects and side-effect profile. A thorough understanding of this receptor binding profile, facilitated by the experimental methodologies outlined herein, is crucial for the rational design and development of novel therapeutics with improved efficacy and tolerability. The provided data and protocols serve as a comprehensive resource for researchers in the field of neuropharmacology and drug discovery.

References

Early Preclinical Efficacy of Dibenzepin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies investigating the efficacy of Dibenzepin, a tricyclic antidepressant. The document focuses on quantitative data, detailed experimental methodologies, and the key signaling pathways implicated in its mechanism of action.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated across several key pharmacological parameters, primarily focusing on its anticholinergic, antifibrillatory, and monoamine reuptake inhibitory properties.

Table 1: Anticholinergic Potency of this compound and Other Tricyclic Antidepressants

| Compound | Relative Anticholinergic Potency (Scopolamine = 1) |

| This compound | 1/600 |

| Nortriptyline | 1/300 |

| Imipramine | 1/200 |

| Amitriptyline | 1/75 |

| Data from in vivo and in vitro antimuscarinic assays. |

Table 2: Antifibrillatory Effects of this compound

| Animal Model | Endpoint | Observation |

| Cats (n=20) | Ventricular Fibrillation Threshold | Increased in all animals tested |

| Spontaneous Ventricular Defibrillation (pre-treatment) | Occurred in 8 out of 20 cats | |

| Spontaneous Ventricular Defibrillation (post-treatment) | Occurred in all 20 cats | |

| Dogs (n=9) | Ventricular Fibrillation Threshold | Increased in all animals tested |

| Spontaneous Ventricular Defibrillation (pre-treatment) | Occurred in 0 out of 9 dogs | |

| Spontaneous Ventricular Defibrillation (post-treatment) | Occurred in 8 out of 9 dogs |

Table 3: Receptor Binding Affinity of this compound

| Receptor/Transporter | Ki (nM) | Species |

| Norepinephrine (B1679862) Transporter (NET) | Similar to Imipramine | - |

| Serotonin (B10506) Transporter (SERT) | Weak affinity | - |

| Dopamine Transporter (DAT) | >100,000 | Rat |

| 5-HT1A | >10,000 | Rat |

| 5-HT2A | ≥1,500 | Rat |

| α1-adrenergic | >10,000 | Rat |

| α2-adrenergic | >10,000 | Rat |

| Dopamine D2 | >10,000 | Bovine |

| Histamine H1 | 23 | Human |

| Muscarinic Acetylcholine (B1216132) (mACh) | 1,750 | Rat |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vivo Antimuscarinic Activity Assays

a) Oxotremorine-Induced Hypothermia and Tremor in Mice

-

Objective: To assess the central antimuscarinic activity of this compound.

-

Animal Model: Male ICR mice.

-

Procedure:

-

Animals are administered this compound or a vehicle control, typically via intraperitoneal (i.p.) injection.

-

After a predetermined time (e.g., 30 minutes), oxotremorine (B1194727) (a muscarinic agonist) is administered i.p. at a dose of 0.5 mg/kg to induce hypothermia and tremors.

-

Rectal temperature is measured at regular intervals post-oxotremorine injection to assess the antagonism of hypothermia.

-

Tremor intensity is scored at set time points (e.g., 5, 10, and 15 minutes) after oxotremorine administration.

-

-

Endpoint: The ability of this compound to prevent or reduce the oxotremorine-induced decrease in body temperature and the severity of tremors is indicative of its central anticholinergic effects.

b) Mydriasis Assay in Mice

-

Objective: To evaluate the peripheral antimuscarinic activity of this compound.

-

Animal Model: Mice.

-

Procedure:

-

This compound or a control substance is administered systemically (e.g., i.p.).

-

Pupil diameter is measured at baseline and at various time points after drug administration using a dissecting microscope or a suitable imaging system.

-

-

Endpoint: An increase in pupil size (mydriasis) indicates a blockade of muscarinic receptors in the iris sphincter muscle, demonstrating peripheral anticholinergic activity.

In Vitro Antimuscarinic Activity Assays

a) Isolated Guinea Pig Ileum Assay

-

Objective: To determine the antagonistic effect of this compound on muscarinic receptors in smooth muscle.

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) at 37°C.

-

Procedure:

-

The ileum is allowed to equilibrate under a constant tension.

-

Cumulative concentration-response curves are generated for a muscarinic agonist (e.g., acetylcholine or carbachol) by measuring the isometric contractions of the tissue.

-

The tissue is then incubated with varying concentrations of this compound for a set period.

-

The agonist concentration-response curves are repeated in the presence of this compound.

-

-

Endpoint: A rightward shift in the agonist concentration-response curve in the presence of this compound indicates competitive antagonism at the muscarinic receptors. The pA2 value can be calculated to quantify the antagonist potency.

b) Muscarinic Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for muscarinic receptors.

-

Tissue Preparation: Whole mouse brain homogenates are prepared in a suitable buffer.

-

Procedure:

-

The brain homogenate is incubated with a radiolabeled muscarinic antagonist (e.g., [3H]-quinuclidinyl benzilate, [3H]-QNB) and varying concentrations of unlabeled this compound.

-

After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.

-

-

Endpoint: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value to represent the affinity of this compound for the muscarinic receptors.

Antifibrillatory Activity Assay

-

Objective: To assess the efficacy of this compound in preventing and terminating ventricular fibrillation.

-

Animal Model: Anesthetized cats and dogs.

-

Procedure:

-

The animals are anesthetized, and their chests are opened to expose the heart.

-

The ventricular fibrillation threshold is determined by delivering electrical stimuli of increasing intensity to the ventricles until sustained fibrillation is induced.

-

This compound is administered intravenously.

-

The ventricular fibrillation threshold is redetermined after drug administration.

-

The ability of the ventricles to spontaneously defibrillate after electrical induction is observed before and after this compound administration.

-

-

Endpoint: An increase in the ventricular fibrillation threshold and an increased incidence of spontaneous defibrillation are indicative of the antifibrillatory efficacy of this compound.

Monoamine Reuptake Inhibition Assay

-

Objective: To quantify the inhibitory effect of this compound on norepinephrine and serotonin transporters.

-

Method: This is typically performed using synaptosomes prepared from specific brain regions (e.g., hypothalamus for norepinephrine, cortex for serotonin) or in cell lines recombinantly expressing the respective transporters.

-

Procedure:

-

Synaptosomes or cells are incubated with varying concentrations of this compound.

-

A radiolabeled monoamine ([3H]-norepinephrine or [3H]-serotonin) is added to the incubation mixture.

-

Uptake is allowed to proceed for a short period at 37°C.

-

The uptake process is terminated by rapid filtration and washing with ice-cold buffer.

-

The amount of radioactivity taken up by the synaptosomes or cells is measured by liquid scintillation counting.

-

-

Endpoint: The concentration of this compound that causes 50% inhibition of monoamine uptake (IC50) is determined to quantify its potency as a reuptake inhibitor.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound, as a tricyclic antidepressant, are believed to be mediated through a cascade of molecular events initiated by the inhibition of monoamine reuptake.

Monoamine Reuptake Inhibition

This compound's primary mechanism of action is the inhibition of the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Caption: Monoamine reuptake inhibition by this compound.

Downstream Signaling Cascades

The sustained increase in synaptic monoamines triggers downstream intracellular signaling pathways that are thought to underlie the long-term therapeutic effects of tricyclic antidepressants.

a) cAMP-CREB Signaling Pathway

Increased norepinephrine and serotonin in the synapse leads to the activation of G-protein coupled receptors on the postsynaptic neuron. This stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neurogenesis and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).

Caption: The cAMP-CREB signaling pathway activated by this compound.

b) MAPK/ERK Signaling Pathway and BDNF

Brain-Derived Neurotrophic Factor (BDNF) plays a crucial role in the therapeutic effects of antidepressants. The increased expression of BDNF, stimulated by the cAMP-CREB pathway, leads to the activation of its receptor, Tropomyosin receptor kinase B (TrkB). This activation triggers the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascade, which is also critical for promoting synaptic plasticity, neurogenesis, and neuronal survival.

Caption: The MAPK/ERK signaling pathway and the role of BDNF.

Summary and Conclusion

Early preclinical studies of this compound established its profile as a tricyclic antidepressant with notable antimuscarinic and antifibrillatory properties. Its primary mechanism of action is the inhibition of norepinephrine reuptake, with weaker effects on serotonin reuptake. The downstream consequences of this monoamine modulation involve the activation of critical intracellular signaling pathways, including the cAMP-CREB and MAPK/ERK cascades, which ultimately lead to enhanced neuroplasticity and neurogenesis. The quantitative data from these early studies provide a valuable framework for understanding the pharmacological profile of this compound and for the broader class of tricyclic antidepressants. This technical guide serves as a resource for researchers in the field of neuropharmacology and drug development, offering insights into the foundational preclinical work on this compound.

In Vivo Effects of Dibenzepin on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzepin is a tricyclic antidepressant (TCA) that has been utilized in the management of depressive disorders. Like other TCAs, its therapeutic effects are primarily attributed to its ability to modulate neurotransmitter systems within the central nervous system (CNS). This technical guide provides an in-depth overview of the in vivo effects of this compound on the CNS, with a focus on its neuropharmacological actions, behavioral outcomes in animal models, and the experimental protocols used for its evaluation. All quantitative data is summarized for comparative analysis, and key methodologies are detailed to facilitate experimental replication and further research.

Core Mechanism of Action

This compound's primary mechanism of action involves the inhibition of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake by blocking their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT), on presynaptic neurons. This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[1] Additionally, this compound exhibits anticholinergic, antihistaminic, and antiadrenergic properties that contribute to its overall pharmacological profile and side effects.

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound at the Synapse.

Quantitative Neuropharmacological Data

Table 1: Anticholinergic Potency of this compound and Other Tricyclic Antidepressants

| Compound | Relative Anticholinergic Potency (Scopolamine = 1) |

| This compound | 1/600 [2] |

| Nortriptyline | 1/300[2] |

| Imipramine | 1/200[2] |

| Amitriptyline | 1/75[2] |

Key In Vivo Experimental Protocols and Findings

This section details the methodologies for key experiments used to characterize the CNS effects of this compound and similar antidepressant compounds.

Assessment of Central Antimuscarinic Effects

The central anticholinergic properties of this compound have been evaluated using oxotremorine-induced models in mice. Oxotremorine (B1194727), a potent muscarinic receptor agonist, induces a characteristic syndrome that includes tremor and hypothermia, which can be antagonized by centrally acting antimuscarinic drugs.

-

Animals: Male ICR mice are commonly used.

-

Drug Administration: this compound or other test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

-

Oxotremorine Challenge: After a set pretreatment time (e.g., 30 minutes), oxotremorine is administered (e.g., 0.5 mg/kg, i.p.).

-

Tremor Assessment: The presence and severity of tremors are observed and scored at specific time points post-oxotremorine injection.

-

Hypothermia Measurement: Core body temperature is measured using a rectal probe at baseline and at various time points after oxotremorine administration.

-

Data Analysis: The dose of the antagonist required to reduce the effects of oxotremorine by 50% (ED50) is calculated.

Caption: Workflow for Assessing Central Antimuscarinic Effects.

Models of Antidepressant Activity

Standard behavioral assays in rodents are used to predict the antidepressant efficacy of compounds. These models are based on the principle that antidepressants can reverse behavioral despair or deficits induced by stress or surgical manipulation.

The FST is a widely used model to screen for antidepressant activity. It is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressants decrease the duration of immobility.

-

Animals: Male mice or rats are typically used.

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Procedure:

-

Pre-test session (for rats): Animals are placed in the cylinder for 15 minutes.

-

Drug Administration: this compound or other test compounds are administered at various doses, often over several days for chronic studies.

-

Test session (24 hours after pre-test for rats; single session for mice): Animals are placed in the cylinder for a 5-6 minute session.

-

-

Measurement: The duration of immobility in the final minutes of the test session is recorded.

-

Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle group suggests antidepressant-like activity.

The TST is another common model for assessing antidepressant-like effects, primarily in mice. Immobility is induced by the stress of being suspended by the tail.

-

Animals: Male mice are used.

-

Apparatus: A horizontal bar from which the mouse can be suspended by its tail using adhesive tape.

-

Procedure: Mice are suspended for a period of 6 minutes.

-

Measurement: The total time the animal remains immobile is recorded.

-

Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Caption: Workflow for Forced Swim and Tail Suspension Tests.

Bilateral removal of the olfactory bulbs in rats leads to a range of behavioral, neurochemical, and physiological changes that are analogous to symptoms of depression in humans. Chronic, but not acute, treatment with antidepressants can reverse many of these deficits.

-

Animals: Male rats are used.

-

Surgery: Rats undergo bilateral olfactory bulbectomy or a sham operation. A recovery period of at least two weeks is allowed.

-

Behavioral Testing:

-

Open Field Test: The OBX rats typically exhibit hyperactivity (increased locomotion) in a novel open field arena.

-

Procedure: Animals are placed in the center of the open field, and their locomotor activity (e.g., number of grid lines crossed, distance traveled) is recorded over a specific period.

-

-

Drug Administration: this compound or other antidepressants are administered chronically (e.g., for 14-21 days).

-

Data Analysis: Reversal of the OBX-induced hyperactivity in the open field test by chronic antidepressant treatment is a key indicator of efficacy.

While studies have used the OBX model to evaluate dibenzazepine (B1670418) derivatives, specific quantitative data on the effects of this compound on locomotor activity in OBX rats is not detailed in the available literature.

Conclusion

References

Predicted Primary Metabolic Pathways

Based on the metabolism of other TCAs, Dibenzepin is expected to undergo extensive hepatic metabolism primarily through Phase I and Phase II reactions. The major predicted metabolic pathways include N-demethylation, aromatic hydroxylation, N-oxidation, and subsequent glucuronide conjugation.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism of this compound likely involves the following key transformations catalyzed by the cytochrome P450 (CYP450) enzyme system:[2][3][4]

-

N-Demethylation: The removal of a methyl group from the tertiary amine in the side chain is a common metabolic route for many TCAs.[5] This reaction would lead to the formation of N-desmethylthis compound.

-

Aromatic Hydroxylation: The addition of a hydroxyl group to one of the aromatic rings is another principal pathway.[6][7] This process increases the water solubility of the compound, facilitating its excretion. The resulting metabolites would be various isomers of hydroxythis compound.

-

N-Oxidation: The nitrogen atom in the side chain can be oxidized to form an N-oxide metabolite.[8] This is a recognized metabolic pathway for tertiary amine-containing drugs.

Phase II Metabolism: Conjugation Reactions

The hydroxylated metabolites formed during Phase I are expected to undergo Phase II conjugation reactions, primarily glucuronidation.[9][10][11] In this process, glucuronic acid is attached to the hydroxyl group, forming a highly water-soluble glucuronide conjugate that can be readily eliminated from the body, mainly through urine.

Experimental Methodologies for Metabolite Identification

While specific experimental protocols for this compound are not available in the reviewed literature, the following methodologies are standard in the study of drug metabolism and would be applicable for elucidating the biotransformation of this compound.

In Vitro Studies

-

Liver Microsomes: Incubation of this compound with human or other mammalian liver microsomes is a standard in vitro method to identify metabolites formed by CYP450 enzymes.[12]

-

Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism as they contain both Phase I and Phase II enzymes.

-

Recombinant CYP450 Isoforms: To identify the specific CYP450 enzymes responsible for this compound metabolism, the drug would be incubated with a panel of individual recombinant human CYP450 isoforms.

In Vivo Studies

-

Animal Models: Administration of this compound to laboratory animals such as rats, mice, or dogs, followed by the collection and analysis of plasma, urine, and feces, is crucial for understanding the in vivo metabolic profile.

-

Human Studies: Analysis of plasma and urine samples from patients treated with this compound would provide the most relevant data on its metabolism in humans.

Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary analytical technique used for the separation, detection, and identification of drug metabolites in biological matrices.[13][14][15][16][17] High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural characterization of isolated metabolites.

Data Presentation

Due to the lack of quantitative data in the public domain regarding the metabolism of this compound, a summary table of its metabolites and their relative abundance cannot be provided at this time.

Signaling Pathways and Experimental Workflows

Information regarding specific signaling pathways affected by this compound's metabolites is not available. The generalized workflows for metabolite identification are described in the experimental methodologies section.

Visualizations of Predicted Metabolic Pathways

The following diagrams illustrate the predicted primary metabolic pathways of this compound based on the metabolism of structurally related tricyclic antidepressants.

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Caption: General experimental workflow for the identification of drug metabolites.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. mdpi.com [mdpi.com]

- 6. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. In vitro glucuronidation of designer benzodiazepines by human UDP-glucuronyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucuronide conjugates [schem.jp]

- 11. Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of benidipine and its enantiomers' metabolism by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Direct quantitative analysis of benzodiazepines, metabolites, and anal" by R.-Y. Hsu, S.-A. Chan et al. [jfda-online.com]

- 14. jgi.doe.gov [jgi.doe.gov]

- 15. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]

- 17. uoguelph.ca [uoguelph.ca]

Known Metabolites of Dibenzepin and Their Biological Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzepin is a tricyclic antidepressant (TCA) primarily known for its activity as a norepinephrine (B1679862) reuptake inhibitor.[1][2] Like other TCAs, it undergoes metabolism in the body, which can lead to the formation of various metabolites. While detailed research on the specific metabolites of this compound and their individual biological activities is limited in publicly available literature, this guide synthesizes the current understanding of this compound's pharmacology and the probable metabolic pathways it undergoes based on the metabolism of structurally related compounds. This document outlines the presumed metabolic transformations, discusses the potential biological activities of these metabolites, and provides a framework for the experimental approaches used in their identification and characterization.

Introduction to this compound

This compound is a dibenzodiazepine derivative used in the treatment of depression.[1][3] Its therapeutic effect is largely attributed to its ability to block the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][2] It exhibits weaker effects on the serotonin (B10506) transporter (SERT) and has negligible impact on the dopamine (B1211576) transporter (DAT).[1] Additionally, this compound possesses potent antihistaminic properties and, unlike many other TCAs, has weak or no anticholinergic or antiadrenergic effects at therapeutic concentrations.[1]

Table 1: Pharmacokinetic Properties of this compound [1]

| Parameter | Value |

| Bioavailability | 25% |

| Protein Binding | 80% |

| Metabolism | Hepatic |

| Elimination Half-life | 5 hours |

| Excretion | 80% Urine, 20% Feces |

Metabolic Pathways of this compound

The metabolism of this compound has not been extensively elucidated in published studies. However, based on the known metabolic pathways of other tricyclic antidepressants and structurally similar compounds, several key biotransformation reactions are likely to occur.[4][5][6] These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation) metabolism.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent drug molecule. For this compound, the primary Phase I metabolic pathways are presumed to be N-demethylation, hydroxylation, and N-oxidation. These reactions are typically catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[7]

-

N-Demethylation: The removal of a methyl group from the dimethylamino side chain would result in the formation of N-desmethylthis compound . This is a common metabolic pathway for TCAs with a tertiary amine side chain.

-

Hydroxylation: The addition of a hydroxyl group to the aromatic rings is another common metabolic route for tricyclic compounds. This can occur at various positions on the dibenzodiazepine nucleus, leading to one or more hydroxythis compound isomers.

-

N-Oxidation: The nitrogen atom in the diazepine (B8756704) ring or on the side chain can be oxidized to form an N-oxide metabolite . Studies on the structurally related compound dibenzo[c,f]-[1][4]diazepine have identified an N-oxide as a metabolite.[5]

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.

-

Glucuronidation: The hydroxylated metabolites of this compound are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of This compound-O-glucuronides . This is a major pathway for the elimination of hydroxylated drug metabolites.

Biological Activity of Potential Metabolites

The biological activity of this compound's metabolites has not been specifically reported. However, based on structure-activity relationships of other TCAs, some predictions can be made:

-

N-desmethylthis compound: The N-demethylated metabolites of other TCAs often retain significant pharmacological activity.[8] N-desmethylthis compound would be a secondary amine and may exhibit a different selectivity profile for norepinephrine and serotonin transporters compared to the parent compound. It is plausible that this metabolite contributes to the overall therapeutic effect of this compound.

-

Hydroxythis compound: Hydroxylated metabolites of TCAs can also be pharmacologically active.[8] Their activity depends on the position of the hydroxyl group and can influence both the therapeutic efficacy and the side-effect profile.

-

N-Oxides and Glucuronides: N-oxide and glucuronide conjugates are generally considered to be pharmacologically inactive and are primarily involved in the detoxification and elimination of the drug.

Experimental Protocols for Metabolite Identification and Characterization

The identification and characterization of drug metabolites involve a combination of in vitro and in vivo studies, followed by analytical techniques to isolate and identify the chemical structures and assess their biological activity.

In Vitro Metabolism Studies

-

Incubation with Liver Microsomes: To identify the primary metabolites, this compound can be incubated with human liver microsomes, which contain a high concentration of CYP enzymes. Analysis of the incubation mixture by liquid chromatography-mass spectrometry (LC-MS) can reveal the mass-to-charge ratio of potential metabolites.[5]

-

Incubation with Recombinant CYP Enzymes: To identify the specific CYP isoforms responsible for this compound metabolism, the drug can be incubated with individual recombinant human CYP enzymes.

In Vivo Metabolism Studies

-

Animal Models: Administration of this compound to animal models (e.g., rats) allows for the collection of urine, feces, and blood samples.[4] These samples can then be analyzed to identify the metabolites formed in a whole-organism system.

-

Human Studies: In clinical trials, plasma and urine samples from patients receiving this compound can be collected and analyzed to identify the metabolites present in humans.

Analytical Techniques for Identification and Quantification

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique used for the separation, detection, and structural elucidation of drug metabolites in biological matrices.[9][10][11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to definitively determine the chemical structure of isolated metabolites.

Assessment of Biological Activity

-

Receptor Binding Assays: The affinity of this compound and its potential metabolites for various receptors (e.g., monoamine transporters, histamine (B1213489) receptors, muscarinic receptors) can be determined using radioligand binding assays.[14][15]

-

Monoamine Reuptake Inhibition Assays: The potency of the compounds to inhibit the reuptake of norepinephrine and serotonin can be measured in vitro using cell lines expressing the respective transporters.[8][16][17]

Visualizations

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Metabolite Identification

Caption: Experimental workflow for metabolite identification.

Conclusion and Future Directions

The metabolism of this compound likely involves N-demethylation, hydroxylation, N-oxidation, and subsequent glucuronidation, similar to other tricyclic antidepressants. The resulting metabolites, particularly N-desmethylthis compound and hydroxylated derivatives, may possess significant biological activity and contribute to the overall pharmacological profile of this compound. However, there is a notable lack of specific research on this topic. Future studies should focus on the definitive identification of this compound's metabolites in humans, the quantification of their concentrations in plasma, and the thorough characterization of their pharmacological activities. This knowledge would provide a more complete understanding of this compound's mechanism of action and could have implications for optimizing its therapeutic use and minimizing adverse effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. synapse.patsnap.com [synapse.patsnap.com]

- 3. This compound | C18H21N3O | CID 9419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In vivo studied on the metabolism of dibenzo [c,f]-[1,2] diazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro studies on the metabolism of dibenzo[c,f]-[1,2]diazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 8. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzodiazepines and metabolites from biological fluids by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples [mdpi.com]

- 14. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzodiazepine receptor binding activity of 6,9-disubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Monoamine metabolites in cerebrospinal fluid and serotonin uptake inhibition during treatment with chlorimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for Dibenzepin and related tricyclic compounds, which are significant scaffolds in medicinal chemistry. The document details key experimental protocols, presents quantitative data in a structured format for comparative analysis, and includes visualizations of the synthetic routes to facilitate understanding.

Core Synthesis Strategies

The synthesis of the dibenzazepine (B1670418) core, the foundational structure of this compound and numerous tricyclic antidepressants, has evolved to include several robust methods. The primary strategies involve the formation of the central seven-membered ring through intramolecular cyclization reactions. Key approaches include classical methods like the Ullmann condensation and more modern palladium-catalyzed reactions such as the Buchwald-Hartwig amination.

These methods typically involve the coupling of two substituted phenyl rings, followed by a ring-closing step to form the azepine ring. The choice of synthetic route often depends on the desired substitution pattern on the aromatic rings and the overall efficiency and scalability of the reaction sequence.

Key Synthesis Pathways and Experimental Protocols

This section details the experimental procedures for prominent synthesis pathways leading to this compound and its precursors, such as iminostilbene (B142622).

Synthesis of Iminostilbene via Intramolecular Rearrangement of 1-Phenylindole

A direct approach to iminostilbene involves the acid-catalyzed intramolecular rearrangement of 1-phenylindole. This method offers a concise route to the core tricyclic system.

Experimental Protocol:

In a 250 mL three-necked flask, 19.3 g (0.1 mol) of 1-phenylindole is combined with 135.2 g (0.4 mol) of polyphosphoric acid and 28.8 g (0.3 mol) of methanesulfonic acid. The mixture is heated to 90°C and stirred under a sealed atmosphere for 7 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to 30-40°C and poured into a saturated aqueous solution of sodium bicarbonate at 0°C to adjust the pH to 8-9. The product is then extracted with ethyl acetate (B1210297) (3x). The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is recrystallized from petroleum ether to yield the target iminostilbene.[1]

Synthesis of Iminostilbene via Phase-Transfer Catalyzed Cyclization

This method utilizes a phase-transfer catalyst to facilitate the cyclization of a di-halogenated diphenylamine (B1679370) derivative.

Experimental Protocol:

To a 100 mL four-necked flask, 11.22 g (0.025 mol) of 2-(diiodotoluene) diphenylamine, 0.44 g (0.0038 mol) of L-proline, and 20 mL of absolute ethanol (B145695) are added sequentially. The mixture is stirred and maintained at a temperature of 20-40°C. A solution of potassium hydroxide (B78521) (4.90 g, 0.087 mol) in absolute ethanol (30 mL) is then added. The reaction is allowed to proceed for 5-12 hours. After the reaction, the mixture is filtered, and the resulting brown solid is washed three times with absolute ethanol. The solid is then extracted with hot ethyl acetate. Upon cooling, the product precipitates and is further purified by recrystallization from toluene (B28343) to afford a golden yellow solid of iminostilbene.[2]

Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives via Intramolecular Buchwald-Hartwig Coupling

A modern and efficient three-step process for synthesizing substituted 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives leverages an intramolecular Buchwald-Hartwig coupling as the key ring-forming step.

Experimental Protocol:

-

Step 1 & 2: Synthesis of the Amino Alcohol Intermediate: The process begins with the nucleophilic addition of a substituted o-nitrobenzyl chloride to a 2-chlorobenzaldehyde, facilitated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as a mild reductant. This is followed by the reduction of the nitro group using palladium on carbon (Pd/C) and hydrazine (B178648) hydrate (B1144303) to yield the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate.[3]

-

Step 3: Intramolecular Buchwald-Hartwig Coupling: The crude amino alcohol intermediate is then subjected to an intramolecular Buchwald-Hartwig coupling. The optimized conditions for this cyclization involve using palladium acetate as the palladium source, Xantphos as the ligand, and potassium carbonate as the base in toluene. The reaction is carried out at 170°C under microwave irradiation for 8 hours to yield the desired dibenzazepine scaffold.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthesis pathways described above, allowing for a direct comparison of their efficiencies.

| Synthesis Pathway | Starting Material(s) | Key Reagents | Product | Yield | Purity | Reference |

| Intramolecular Rearrangement of 1-Phenylindole | 1-Phenylindole | Polyphosphoric acid, Methanesulfonic acid | Iminostilbene | 83.4% | 99% | [1] |

| Phase-Transfer Catalyzed Cyclization | 2-(diiodotoluene) diphenylamine | L-proline, Potassium hydroxide | Iminostilbene | 80.82% | - | [2] |

| Intramolecular Buchwald-Hartwig Coupling | Substituted o-nitrobenzyl chlorides, 2-chlorobenzaldehydes | TDAE, Pd/C, Hydrazine hydrate, Pd(OAc)₂, Xantphos, K₂CO₃ | Substituted dibenzazepin-10-ol | 39% (overall) | - | [4] |

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Caption: Intramolecular Rearrangement of 1-Phenylindole.

Caption: Phase-Transfer Catalyzed Cyclization for Iminostilbene.

Caption: Three-Step Synthesis via Buchwald-Hartwig Coupling.

References

- 1. Method for synthesizing iminostilbene - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthesis method of iminostilbene - Eureka | Patsnap [eureka.patsnap.com]

- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00909J [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for In Vitro Dissolution of Dibenzepin HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzepin hydrochloride (HCl) is a tricyclic antidepressant (TCA) utilized in the treatment of depression.[1][2] Its mechanism of action primarily involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake in the synaptic cleft, which modulates neurotransmission and mood.[3] this compound HCl also exhibits antagonism at muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and α1-adrenergic receptors.[3] Due to its multifaceted pharmacological profile, this compound HCl is a compound of interest in neuroscience research and drug discovery for its potential applications in understanding and treating various neurological and psychiatric disorders. Accurate and reproducible in vitro assays are fundamental to this research, and proper dissolution of the compound is the critical first step. This document provides a detailed protocol for the dissolution of this compound HCl for use in in vitro assays.

Chemical and Physical Properties of this compound HCl

A summary of the key chemical and physical properties of this compound HCl is presented below. This information is crucial for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| Molecular Formula | C18H22ClN3O | [1][3] |

| Molecular Weight | 331.84 g/mol | [1][3] |

| CAS Number | 315-80-0 | [1][3] |

| Appearance | Solid powder | [1] |

| pKa | 8.25 at 25°C | [4] |

Solubility Data

The solubility of this compound HCl in various solvents is a critical factor for preparing solutions for in vitro experiments. The following table summarizes its solubility in commonly used laboratory solvents.

| Solvent | Solubility | Reference |

| DMSO (Dimethyl Sulfoxide) | Soluble | [1] |

| Water | 1.08 mg/mL at 25°C | [4] |

| Ethanol | Soluble | [4] |

Given its high solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound HCl.

Experimental Protocols

Materials

-

This compound HCl powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sterile, disposable pipette tips

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Appropriate cell culture medium or assay buffer

Protocol for Preparation of a 10 mM this compound HCl Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

-

Calculate the required mass of this compound HCl:

-

Molecular Weight (MW) of this compound HCl = 331.84 g/mol

-

To prepare 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

-

Mass (g) = Concentration (M) x Volume (L) x MW ( g/mol )

-

Mass (g) = 0.01 mol/L x 0.001 L x 331.84 g/mol = 0.0033184 g

-

Mass (mg) = 3.32 mg

-

-

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out approximately 3.32 mg of this compound HCl powder into the tube. Record the exact weight.

-

-

Dissolution in DMSO:

-

Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

-

Volume (mL) = (Mass (mg) / 331.84 mg/mmol) / 10 mmol/L

-

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound HCl powder.

-

-

Ensuring Complete Dissolution:

-

Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles.

-

If necessary, brief warming in a 37°C water bath or sonication can aid in dissolution.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]

-

Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer.

-

Determine the final desired concentration of this compound HCl for your experiment (e.g., 10 µM).

-

Calculate the dilution factor:

-

Dilution Factor = [Stock Solution Concentration] / [Final Concentration]

-

For a 10 µM working solution from a 10 mM stock:

-

Dilution Factor = 10,000 µM / 10 µM = 1000

-

-

-

Prepare the working solution:

-

To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium or assay buffer.

-

Gently mix by pipetting or inverting the tube.

-

Important Considerations:

-

DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[5] A negative control with the same final DMSO concentration should be included in all experiments.[5]

-

Precipitation: When diluting the DMSO stock in an aqueous buffer or medium, the compound may precipitate if its solubility limit is exceeded.[6] To avoid this, it is recommended to make serial dilutions in DMSO first for very high final concentrations or to add the stock solution to the medium while vortexing.

-

Safety: this compound HCl is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Mandatory Visualizations

References

Application Notes and Protocols for Dibenzepin in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Dibenzepin, a tricyclic antidepressant (TCA), in rodent behavioral studies. Due to the limited availability of direct preclinical data for this compound, this document extrapolates potential dosage ranges and protocols from studies on structurally and functionally similar TCAs, such as Desipramine (B1205290) and Imipramine. Researchers should consider this guidance as a starting point for their own dose-finding and validation studies.

Introduction to this compound

This compound is a tricyclic antidepressant that primarily acts as a norepinephrine (B1679862) reuptake inhibitor (NRI), with weaker effects on serotonin (B10506) reuptake. This mechanism of action is shared with other TCAs like Desipramine.[1] Understanding its pharmacological profile is crucial for designing and interpreting behavioral studies in rodents. Its NRI activity is expected to produce antidepressant- and anxiolytic-like effects in relevant behavioral paradigms.

Recommended Dosage for Rodent Behavioral Studies

One study administered Dibenzepine to rats at a dose of 3.5mg/kg/day to investigate its effect on brain beta-endorphins.[2] While not a behavioral study focused on depression or anxiety, this provides a documented in-vivo dose in rats.

For the related TCA Desipramine, doses of 1 and 10 mg/kg have been used in rats to study effects on exploratory behaviors.[3] For Imipramine, a dose of 15 mg/kg has been used in mice in the forced swim and tail suspension tests.[4]

Table 1: Proposed Starting Dose Ranges for this compound in Rodent Behavioral Studies (Extrapolated from Related TCAs)

| Rodent Species | Proposed Starting Dose Range (mg/kg) | Administration Route | Rationale |

| Rat | 3 - 10 | Intraperitoneal (i.p.) or Oral (p.o.) | Based on the documented 3.5 mg/kg dose of this compound in a non-behavioral rat study and effective doses of Desipramine (1-10 mg/kg) in rat behavioral models.[2][3] |

| Mouse | 10 - 20 | Intraperitoneal (i.p.) or Oral (p.o.) | Extrapolated from the effective dose of Imipramine (15 mg/kg) in mouse behavioral tests.[4] |

Important Considerations:

-

Pharmacokinetics: There is a lack of specific pharmacokinetic data for this compound in rodents. TCAs generally have rapid absorption and extensive metabolism.[5][6] The half-life and bioavailability of this compound in the specific rodent strain used should be determined empirically if possible.

-